Product packaging for 2,5-dibromo-1-benzothiophene(Cat. No.:CAS No. 7312-17-6)

2,5-dibromo-1-benzothiophene

Cat. No.: B6251811
CAS No.: 7312-17-6
M. Wt: 291.99 g/mol
InChI Key: JCHZJOMEFKCNLK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzothiophene (B83047) Derivatives in Organic Synthesis

Halogenated benzothiophene derivatives are a significant class of compounds in organic chemistry. The presence of halogen atoms, such as bromine, on the benzothiophene scaffold provides reactive "handles" for chemists. d-nb.inforsc.org These sites allow for the facile introduction of various functional groups through cross-coupling reactions, such as the Suzuki, Stille, and direct arylation reactions. nih.govorganic-chemistry.orgrsc.org This versatility enables the synthesis of complex, multi-substituted benzothiophene structures, which are core components in many functional materials and pharmaceutical compounds. rsc.org The specific positioning of the halogen atoms critically influences the reactivity of the molecule and the properties of the resulting derivatives.

Role of 2,5-Dibromo-1-Benzothiophene as a Versatile Synthetic Intermediate in Materials Science

Evolution of Research Perspectives on Benzothiophene-Based Functional Materials

Research into benzothiophene-based functional materials has evolved significantly over the past few decades. Initially explored for their presence in pharmaceuticals, the focus has expanded to their application in organic electronics. nih.gov This shift was driven by the discovery that the fused ring structure of benzothiophene provides a planar and electron-rich backbone, which is conducive to efficient charge transport. nih.gov Modern research often focuses on creating larger, more complex conjugated systems by incorporating benzothiophene units into polymers and small molecules. rsc.org The goal is to fine-tune the electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, by modifying the benzothiophene core and its substituents. This has led to the development of high-performance materials for a range of electronic devices. nih.govrsc.org

Tables

Due to the absence of specific experimental data for this compound, representative data tables cannot be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7312-17-6

Molecular Formula

C8H4Br2S

Molecular Weight

291.99 g/mol

IUPAC Name

2,5-dibromo-1-benzothiophene

InChI

InChI=1S/C8H4Br2S/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H

InChI Key

JCHZJOMEFKCNLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)Br

Purity

95

Origin of Product

United States

Methodologies for the Synthesis and Structural Modification of 2,5 Dibromo 1 Benzothiophene

Regioselective Synthesis of 2,5-Dibromo-1-Benzothiophene from Precursors

The regioselective construction of the 2,5-dibrominated benzothiophene (B83047) core can be achieved by cyclization reactions of appropriately substituted precursors. This "bottom-up" approach ensures the precise placement of the bromine atoms, avoiding issues with regioselectivity that can arise from direct bromination of the parent heterocycle.

One established strategy involves the electrophilic cyclization of o-alkynyl thioanisole (B89551) derivatives. nih.gov For instance, the synthesis of a 6-bromo-substituted benzothiophene has been demonstrated through the cyclization of an alkynyl thioanisole bearing a bromine atom on the aromatic ring. nih.gov This method utilizes a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt to mediate the cyclization, affording the product in excellent yield. nih.gov Adapting this methodology by starting with a 2-alkynyl-(4-bromo)thioanisole could potentially provide a route to 5-bromobenzothiophenes, which could then be selectively brominated at the 2-position.

Another powerful method for constructing the benzothiophene skeleton is through copper-catalyzed annulation reactions. For example, 2-bromo alkynylbenzenes can react with a sulfur source like sodium sulfide (B99878) to yield 2-substituted benzothiophenes. organic-chemistry.org By employing a starting material such as 1,4-dibromo-2-(ethynyl)benzene, it might be possible to construct the 2,5-dibromobenzothiophene scaffold directly.

Strategic Bromination Pathways for Benzothiophene Scaffolds

The direct bromination of benzothiophene represents the most straightforward approach to this compound. The reaction proceeds via an electrophilic substitution mechanism. researchgate.net The regioselectivity of the bromination is influenced by the reaction conditions, including the solvent and the brominating agent used. researchgate.net

The transformation from a mono- to a dibrominated species is often the rate-determining step in the bromination of thiophenic compounds. researchgate.net Typically, the bromination of unsubstituted benzothiophene first occurs at the more reactive 3-position. To achieve the 2,5-dibromo substitution pattern, a strategy involving blocking or deactivating the 3-position might be necessary, or alternatively, starting with a pre-substituted benzothiophene that directs bromination to the desired 2- and 5-positions. For example, starting with 5-bromobenzothiophene and performing a subsequent bromination could lead to the desired 2,5-dibromo product, as the existing bromo group would influence the position of the second electrophilic attack.

A patent describes the bromination of benzo[1,2-B:4,5-B]dithiophene-4,8-dione using a brominating reagent in a suitable solvent, which suggests that direct bromination is a viable method for introducing bromine atoms onto a benzothiophene-related core. google.com

Catalytic Approaches for the Derivatization of Dibromobenzothiophenes

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of various substituents at the 2- and 5-positions. These reactions are fundamental for building more complex molecules for applications in organic electronics and pharmaceuticals. beilstein-journals.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the dibromobenzothiophene with an organoboron reagent, such as an arylboronic acid. libretexts.org Research has shown that the selective mono-arylation of a related compound, 2,5-dibromo-3-hexylthiophene (B54134), can be achieved with various arylboronic acids using a palladium catalyst. researchgate.net This selectivity suggests that sequential or one-pot double cross-coupling reactions can be performed on this compound to create both symmetrical and unsymmetrical 2,5-diarylbenzothiophenes. researchgate.netresearchgate.net For example, the synthesis of 2,5-diisopropenylthiophene was achieved via a double Suzuki-Miyaura coupling from 2,5-dibromothiophene (B18171), highlighting the utility of this approach for disubstitution. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromo-thiophenes
SubstrateCoupling PartnerCatalystBaseSolventProductYieldReference
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄Na₂CO₃Dioxane/H₂O5-Aryl-2-bromo-3-hexylthiopheneModerate to good researchgate.net
2,5-dibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄KOH1,4-Dioxane/H₂O2,5-DiisopropenylthiopheneOptimized nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon bonds between the brominated positions of the benzothiophene core and terminal alkynes. researchgate.net This method is catalyzed by a combination of palladium and copper complexes and is crucial for synthesizing alkynyl-substituted benzothiophenes, which are valuable precursors for conjugated polymers and other advanced materials. beilstein-journals.orgnih.gov The synthesis of 2,5-di(hetero)arylthiophenes has been accomplished through a one-pot Sonogashira-Glaser coupling sequence, demonstrating a powerful strategy for derivatization. beilstein-journals.orgnih.gov

Table 2: Examples of Sonogashira Coupling Reactions
SubstrateCoupling PartnerCatalyst SystemBaseSolventKey FeatureReference
m-Bromo-iodobenzeneTrimethylsilylacetylene (TMSA)PdCl₂(PPh₃)₂ / CuINEt₃VariousForms dibromo derivative in moderate yield beilstein-journals.org
Aryl Halides(Hetero)arylacetylenes[{Pd(μ-OH)Cl(NHC)}₂]Not specifiedNot specifiedHigh-throughput synthesis of diarylacetylenes researchgate.net

Direct C-H Arylation: This modern technique allows for the coupling of this compound with various (hetero)arenes without the need to pre-functionalize the coupling partner into an organometallic reagent. mdpi.com Palladium catalysts are commonly employed to facilitate the activation of a C-H bond on the coupling partner for subsequent bond formation. beilstein-journals.orgresearchgate.net Conditions have been developed for the one-pot 2,5-diheteroarylation of 2,5-dibromothiophene with a wide variety of heteroarenes, including thiazoles, furans, and pyrroles, in moderate to good yields. beilstein-journals.org This methodology offers a more atom-economical and environmentally friendly route to highly functionalized benzothiophene derivatives. nih.gov Sequential heteroarylation is also possible, enabling the synthesis of unsymmetrical 2,5-disubstituted products. beilstein-journals.org

Table 3: Palladium-Catalyzed Direct C-H Heteroarylation of 2,5-Dibromothiophene
Heteroarene PartnerCatalystBaseSolventTemperature (°C)Product YieldReference
Thiophene (B33073)PdCl(C₃H₅)(dppb)KOAcDMA14085% beilstein-journals.org
2-n-ButylfuranPdCl(C₃H₅)(dppb)KOAcDMA14079% beilstein-journals.org
1-MethylpyrrolePdCl(C₃H₅)(dppb)KOAcDMA14078% beilstein-journals.org
2-Ethyl-4-methylthiazolePd(OAc)₂KOAcDMA10089% beilstein-journals.org

Advanced Functionalization Strategies for 2,5 Dibromo 1 Benzothiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2,5-dibromo-1-benzothiophene, these reactions provide a powerful platform for introducing a wide range of substituents, thereby modulating its electronic structure and physical properties.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and the low toxicity of its boron-based reagents. organic-chemistry.orglibretexts.org In the context of this compound, a key challenge and opportunity lies in controlling the site selectivity of the coupling.

Research has demonstrated that the differential reactivity of the bromine atoms at the 2- and 5-positions can be exploited to achieve selective monosubstitution or disubstitution. The electronic environment of the benzothiophene (B83047) core influences the relative reactivity of the C-Br bonds, often allowing for a stepwise functionalization approach. For instance, studies on the related 2,5-dibromo-3-alkylthiophene have shown that the first Suzuki-Miyaura coupling preferentially occurs at the 5-position. nih.gov This selectivity is attributed to the electronic effects of the substituent at the 3-position.

The scope of the Suzuki-Miyaura reaction with this compound is broad, accommodating a variety of aryl- and heteroarylboronic acids and esters. This versatility allows for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties. For example, the reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been used to synthesize a series of 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. nih.govnih.gov The use of different solvents, such as 1,4-dioxane/water mixtures, has been shown to be crucial for achieving high yields, particularly due to the enhanced solubility of the boronic acid reagents. nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Dibrominated Thiophene (B33073) Derivatives

EntryThiophene DerivativeBoronic Acid/EsterProductYield (%)Reference
12,5-dibromo-3-hexylthiophenePhenylboronic acid2-bromo-3-hexyl-5-phenylthiophene75 nih.gov
22,5-dibromo-3-hexylthiophene4-Methoxyphenylboronic acid2-bromo-3-hexyl-5-(4-methoxyphenyl)thiophene82 nih.gov
32,5-dibromo-3-hexylthiophene4-Chlorophenylboronic acid2-bromo-5-(4-chlorophenyl)-3-hexylthiophene71 nih.gov
42,5-dibromo-3-methylthiophenePhenylboronic acid2-bromo-3-methyl-5-phenylthiophene63 researchgate.net
52,5-dibromo-3-methylthiopheneNaphthalene-1-boronic acid2-bromo-3-methyl-5-(naphthalen-1-yl)thiophene55 researchgate.net
62,5-dibromo-3-methylthiophene4-(Trifluoromethyl)phenylboronic acid2-bromo-3-methyl-5-(4-(trifluoromethyl)phenyl)thiophene48 researchgate.net

This table presents a selection of Suzuki-Miyaura coupling reactions performed on substituted dibromothiophenes, illustrating the scope of the reaction. The yields are as reported in the cited literature.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction offers a powerful method for the vinylation of this compound, leading to the formation of extended π-conjugated systems.

Key aspects of the Heck reaction are stereochemical and regiochemical control. The reaction typically proceeds with syn-addition of the organopalladium species to the alkene, followed by syn-elimination of a palladium hydride, which generally leads to the trans-alkene product. libretexts.org The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors. In the case of this compound, the selective reaction at either the 2- or 5-position can be influenced by the choice of catalyst, ligands, and reaction conditions.

While specific studies on the Heck coupling of this compound are not extensively detailed in the provided search results, the principles of the Heck reaction suggest that selective vinylation at either the C2 or C5 position is feasible. The reaction's utility in creating substituted alkenes makes it a valuable tool for synthesizing precursors to polymeric materials and complex molecular architectures.

The Stille coupling reaction, which couples an organotin compound with an organic halide, is a versatile and widely used method for carbon-carbon bond formation. wikipedia.org It is particularly valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. organic-chemistry.orgwikipedia.org

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. In the case of this compound, the relative rates of oxidative addition at the C2 and C5 positions will dictate the initial site of reaction. The transmetalation step, where the organic group is transferred from tin to palladium, is also a critical part of the cycle.

The Stille reaction offers broad substrate diversity, allowing for the coupling of this compound with a wide array of organostannanes, including vinyl, aryl, and alkynyl derivatives. libretexts.org This flexibility enables the synthesis of a vast library of functionalized benzothiophenes. For instance, the regioselectivity of Stille couplings has been explored in systems like 3,5-dibromo-2-pyrone, where the reaction site can be controlled by the addition of Cu(I) salts, highlighting the potential for selective functionalization of dihaloheterocycles. nih.gov

Beyond the "big three" coupling reactions, other transition metal-catalyzed methods are also valuable for functionalizing this compound. Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful alternative to palladium-based systems, often offering complementary reactivity and being more cost-effective. rsc.org Nickel catalysts have been shown to be effective in Suzuki-Miyaura couplings of challenging substrates. rsc.orgthieme-connect.de

Other notable reactions include the Sonogashira coupling for the introduction of alkyne moieties and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions further expand the synthetic toolbox for modifying this compound, enabling the creation of molecules with diverse functionalities and potential applications in materials science and medicinal chemistry.

Oxidative Functionalization of the Sulfur Heterocycle

The sulfur atom in the benzothiophene ring is a key site for chemical modification through oxidation. This process can significantly alter the electronic properties of the molecule, influencing its photophysical behavior and reactivity.

Oxidation of the sulfur atom in benzothiophene derivatives typically leads to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can be achieved using a variety of oxidizing agents. For instance, in a related system, the oxidation of naphthotrithiin-2-oxides can lead to the extrusion of sulfur monoxide (SO). beilstein-journals.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. These oxidized derivatives can serve as valuable intermediates for further synthetic transformations or as target molecules with unique electronic properties. For example, the oxidation of benzothiophene is a key step in oxidative desulfurization processes. acs.org

Introduction of π-Conjugated Moieties for Extended Electronic Systems

The introduction of π-conjugated moieties onto the this compound core is a primary strategy for creating materials with extended electronic systems. nih.gov These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, are the workhorses for this purpose. By coupling this compound with various aryl, heteroaryl, or vinyl boronic acids/esters or organostannanes, it is possible to synthesize a wide range of π-conjugated oligomers and polymers. researchgate.netrsc.org The length and nature of the conjugated substituents have a profound impact on the absorption and emission properties of the resulting materials. For instance, the synthesis of π-conjugated polymers based on dibenzothiophene (B1670422) has been shown to yield materials with blue emission. researchgate.net

Furthermore, the strategic design of these extended π-systems allows for the fine-tuning of the energy levels (HOMO and LUMO) of the molecules, which is crucial for optimizing their performance in electronic devices. The synthesis of homologous thiophene-based π-conjugated chromophores has demonstrated that the absorption intensities are dependent on the number of thiophene units. rsc.org

Theoretical and Computational Investigations of 2,5 Dibromo 1 Benzothiophene Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules like benzothiophene (B83047) derivatives. researchgate.netespublisher.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, electronic transitions, and charge transfer capabilities. espublisher.comutm.my

In derivatives of benzothiophene, the spatial distribution of the HOMO and LUMO is typically spread across the π-conjugated system of the molecule. For instance, in many benzothiophene derivatives, the HOMO is located on the benzene (B151609) ring and its substituents, while the LUMO is distributed over the entire molecule, including the two benzene rings. espublisher.com This delocalization is a characteristic feature of conjugated organic molecules.

Computational studies on various benzothiophene derivatives have shown that the HOMO-LUMO gap can be tuned by introducing different functional groups. For example, in a study of α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene (BBDT) derivatives, replacing a CH2 bridge with a C=S bridge resulted in a significant decrease in the band gap from 2.29 eV to 1.66 eV. ub.ac.id Similarly, for cyclopenta-thiophene based derivatives with a benzothiophene acceptor, modifications to the end-capped acceptor group led to a reduction in the HOMO-LUMO gap from 1.98 eV to a range of 1.75–1.92 eV. nih.gov These findings demonstrate that targeted chemical modifications can effectively alter the electronic properties for specific applications.

The table below presents a summary of calculated HOMO, LUMO, and energy gap values for some representative benzothiophene derivatives from the literature.

Compound/Derivative SeriesHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
BBDT-CH2--2.29B3LYP/6-31G
BBDT-C=O--2.23B3LYP/6-31G
BBDT-C=S--1.66B3LYP/6-31G**
FICR (Reference)-5.29-3.311.98M06/6-311G(d,p)
FICD2-5.33-3.601.73M06/6-311G(d,p)
FICD5-5.29-3.551.75M06/6-311G(d,p)

Data sourced from multiple studies for illustrative purposes. ub.ac.idnih.gov

The efficiency of charge transport in organic materials is a crucial factor for their application in electronic devices. Reorganization energy (λ) is a key parameter that quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. rsc.org Lower reorganization energies are desirable as they facilitate faster charge transfer rates. unesp.br The total reorganization energy is composed of contributions from both the neutral molecule and the charged ion.

Theoretical calculations of reorganization energies for benzothiophene derivatives have provided valuable insights into their charge transport properties. For example, studies on benzo[2,3-b]thiophene derivatives have shown that they can be efficient charge transporters, as indicated by their calculated hole and electron reorganization energies. researchgate.net In a study of poly(3-hexylthiophene) (P3HT) derivatives, it was found that chemical substitutions can significantly influence the reorganization energy. unesp.br While some substituents improve the charge carrier transfer rate, others may preferentially enhance the transport of electrons over holes, which is an important consideration in designing materials for specific device architectures. unesp.br

For instance, in a study of coronene (B32277) derivatives with fused thiophene (B33073) rings, the introduction of thiophene rings was found to reduce both hole and electron reorganization energies. researchgate.net This suggests that extending the π-conjugation can be an effective strategy to improve charge transport in these materials.

DFT calculations are also instrumental in elucidating the mechanisms of chemical reactions involving 2,5-dibromo-1-benzothiophene and its derivatives. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. acs.org

For instance, Stille cross-coupling polymerization is a common method to synthesize benzodithiophene-based conjugated polymers. rsc.org Computational modeling can be used to investigate the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. Understanding the energetics of these steps can help in optimizing reaction conditions and designing more efficient catalysts.

Similarly, computational studies can shed light on the C-N bond rotation and reaction parameters that influence the enantiomeric ratio in asymmetric transformations. acs.org By calculating the rotational energy barriers and the energies of proposed intermediates, it is possible to understand the source of stereoselectivity. acs.org Such insights are invaluable for the rational design of chiral catalysts and the synthesis of enantiomerically pure compounds.

Molecular Dynamics Simulations of Intermolecular Interactions and Packing

While DFT provides detailed information about individual molecules, molecular dynamics (MD) simulations are essential for understanding how these molecules interact and arrange themselves in the solid state. The molecular packing in thin films significantly influences the bulk charge transport properties of organic semiconductors. ceitec.euarxiv.orgresearchgate.netresearchgate.net

MD simulations, often combined with experimental data from techniques like X-ray diffraction, can reveal the preferred packing motifs, such as herringbone or π-stacked arrangements. arxiv.orgresearchgate.netresearchgate.net For example, in a study of a benzothieno-benzothiophene derivative, a combined experimental and computational approach was used to analyze the molecular packing in the smectic E phase. arxiv.orgresearchgate.netresearchgate.net The simulations identified several possible packing motifs, and by comparing calculated diffraction patterns with experimental results, it was determined that a nano-segregated structure with a herringbone arrangement of the aromatic units is the most favorable. arxiv.orgresearchgate.netresearchgate.net

In another study on benzo[1,2-b:4,5-b′]bis[b]benzothiophene (BBBT) derivatives, it was shown that appropriate substitution can lead to different layered packing motifs. rsc.org Specifically, a didecyl-substituted BBBT formed a layered π-stack structure, while a decyl-phenyl-substituted BBBT adopted a layered herringbone packing structure. rsc.org These different packing arrangements arise from a balance of intermolecular interactions, which can be analyzed through calculations of the interaction energies between neighboring molecules. rsc.org Such studies highlight the power of crystal engineering to control the solid-state structure and, consequently, the electronic properties of these materials. rsc.org

Insights into Aromaticity and Electron Delocalization within the Benzothiophene Core

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic conjugated molecules. rsc.orgarxiv.org It is not a directly measurable quantity but can be assessed indirectly through various structural, energetic, and magnetic indices. rsc.org A key aspect of aromaticity is the cyclic delocalization of mobile electrons. rsc.org

Computational methods provide powerful tools to quantify aromaticity and electron delocalization. researchgate.net Techniques based on the analysis of electron density, such as the Atoms in Molecules (AIM) theory and the Electron Localization Function (ELF), can provide detailed insights into the electronic structure of aromatic systems. researchgate.net

For example, in a study of polythiophenes containing benzothiazole, it was found that replacing an oxygen atom with a sulfur atom in the polymer backbone led to a decrease in the band gap, indicating a change in the electronic structure and delocalization. scienceopen.com Computational studies on charge transfer complexes of tetrahydrobenzo[b]thiophene derivatives have also highlighted the role of charge delocalization and hyperconjugative interactions in determining the stability and properties of these systems. bohrium.com These theoretical investigations are crucial for a deeper understanding of the structure-property relationships in benzothiophene-based materials. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the chemical structure of 2,5-dibromo-1-benzothiophene derivatives. Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the regiochemistry of substitution on the benzothiophene (B83047) core. For instance, in the synthesis of polymers derived from this compound, NMR is critical to verify the successful incorporation of the monomeric unit and to characterize the resulting polymer structure. The chemical shifts of the aromatic protons on the benzothiophene ring are particularly informative for confirming the positions of the bromine atoms and any subsequent functionalization.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optoelectronic Properties

The optoelectronic properties of materials derived from this compound are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide valuable information about the electronic transitions within the molecules and their potential as active materials in organic electronics.

Time-resolved fluorescence studies are employed to understand the excited-state dynamics of materials containing the this compound moiety. These measurements provide the fluorescence lifetime, which is a critical parameter for evaluating the efficiency of energy transfer and charge separation processes in optoelectronic devices. Shorter fluorescence lifetimes can indicate efficient non-radiative decay pathways, which may include desirable processes like charge transfer.

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For polymers and small molecules derived from this compound, the quantum yield is a key performance metric, especially for applications in OLEDs. The quantum yields of these materials can vary significantly depending on their chemical structure and the surrounding environment (e.g., in solution versus in a solid-state thin film).

X-ray Diffraction (XRD) Analysis of Single Crystals and Thin Films

X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms and molecules in the solid state. Both single-crystal XRD and thin-film XRD are used to study materials based on this compound.

Single-crystal X-ray diffraction provides the most precise information about the molecular structure and the packing of molecules in the crystalline state. This analysis reveals crucial details about intermolecular interactions, such as π-π stacking and halogen bonding, which play a significant role in determining the material's charge transport properties. The planarity of the benzothiophene unit and the presence of heavy bromine atoms can lead to specific packing motifs that facilitate or hinder electronic communication between adjacent molecules.

Electrochemical Methods: Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique employed to investigate the redox behavior of chemical species. In the context of this compound, CV provides critical information about its oxidation and reduction potentials. These potentials are instrumental in determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO energy levels are fundamental parameters that govern the electronic and optical properties of a molecule, including its electron-donating and electron-accepting capabilities, which are vital for applications in organic semiconductors and light-emitting diodes.

The CV measurement involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and a supporting electrolyte. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the compound undergoes oxidation and reduction.

Computational studies, often employing density functional theory (DFT), can complement experimental CV data by predicting the redox potentials and visualizing the molecular orbitals. For a series of benzene (B151609)/thiophene-based D-π-A chromophores, DFT calculations have shown good correlation with HOMO-LUMO gaps determined via cyclic voltammetry. researchgate.netnih.gov Such theoretical approaches could be invaluable in predicting the electrochemical behavior of this compound.

Table 1: Representative Electrochemical Data for Related Thiophene (B33073) Derivatives

Compound/SystemOnset Oxidation Potential (V)Onset Reduction Potential (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Terthiophene DerivativeData not specifiedData not specified-5.00-3.921.08
Selenophene-containing PolymerData not specifiedData not specified-4.86-4.040.82

Note: The data presented is for related thiophene-based polymers and is intended to be illustrative of the parameters obtained through cyclic voltammetry. rsc.org Specific values for this compound would require direct experimental measurement.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a crucial tool for the structural elucidation of molecules. These techniques probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its chemical structure, symmetry, and bonding environment.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the benzothiophene core and the carbon-bromine bonds.

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which would appear in the 1600-1450 cm⁻¹ region.

C-S stretching vibrations of the thiophene ring.

C-Br stretching vibrations: These are typically found in the lower frequency region of the spectrum, generally below 800 cm⁻¹.

While a specific, fully assigned experimental FT-IR spectrum for this compound is not widely published, computational chemistry can provide highly accurate theoretical spectra. researchgate.net For example, DFT calculations have been successfully used to predict the vibrational spectra for a series of substituted thiophenes and terthiophenes. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. While some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum (and vice versa), the combination of both techniques provides a more complete picture of the molecule's vibrational structure.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the C-S and C-Br bonds. The analysis of the vibrational spectra of substituted terthiophenes has shown that the calculated spectra can successfully predict the wavenumber shifts upon substitution. nih.gov

Table 2: Illustrative Vibrational Frequencies for Related Aromatic Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Aromatic Ring Stretch1620 - 1450
C-H In-plane Bend1300 - 1000
C-H Out-of-plane Bend900 - 675
C-Br Stretch750 - 500

Note: This table provides general ranges for characteristic vibrations in substituted aromatic compounds and is for illustrative purposes. Precise assignments for this compound would require experimental and/or computational analysis.

The detailed analysis of the FT-IR and Raman spectra, often aided by computational modeling, allows for a definitive structural confirmation of this compound and provides insights into the electronic effects of the bromine substituents on the benzothiophene framework.

Applications of 2,5 Dibromo 1 Benzothiophene Derivatives in Organic Electronic Devices

Development of Organic Semiconductor Materials for High-Performance Applications

The rigid, planar, and fused π-system of the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) moiety, often synthesized from benzothiophene precursors, is a cornerstone for developing high-performance organic semiconductors. The inherent properties of the BTBT core, such as its high structural coplanarity and the large frontier orbital coefficients on its sulfur atoms, facilitate significant intermolecular orbital overlap, which is crucial for efficient charge carrier delocalization and transport.

Researchers have successfully developed a variety of BTBT derivatives capable of both p-type (hole-transporting) and n-type (electron-transporting) semiconducting behavior. The functionalization of the BTBT core is a key strategy for fine-tuning the material's solid-state packing, solubility, and frontier orbital energy levels (HOMO/LUMO). For instance, the introduction of long alkyl side-chains has been shown to regulate intrinsic disorder and enhance charge-carrier mobility.

A significant breakthrough has been the creation of the first n-type BTBT-based semiconductor, D(PhFCO)-BTBT. This was achieved by symmetrically functionalizing the BTBT core with pentafluorophenylcarbonyl (PhFCO) groups. This modification resulted in a material with a large optical band gap of approximately 2.9 eV and a highly stabilized Lowest Unoccupied Molecular Orbital (LUMO), making it suitable for electron transport. researchgate.net Such molecular engineering demonstrates that the wide band gap BTBT core is a promising platform for developing both high-mobility p-type and n-type organic semiconductors, opening avenues for complementary logic circuits and other advanced electronic applications.

Organic Field-Effect Transistors (OFETs) Research

Derivatives of 2,5-dibromo-1-benzothiophene, especially BTBT-based molecules, have been extensively researched for their application as the active semiconductor layer in OFETs. These materials consistently demonstrate high charge carrier mobilities and excellent operational stability, making them prime candidates for next-generation flexible electronics and displays.

The charge carrier mobility of an organic semiconductor is a critical parameter for OFET performance. A primary strategy for enhancing this mobility in BTBT derivatives is "side-chain engineering." The length and structure of alkyl side chains attached to the BTBT core critically control the material's molecular ordering and intrinsic disorder. Studies have shown that longer alkyl side-chains can lead to improved balance between different transport directions, ultimately resulting in enhanced charge-carrier mobility.

Another strategy involves modifying the core structure to create unsymmetrical BTBT scaffolds. This approach allows for the modulation of solid-state assembly and molecular orbital energy levels. For example, unsymmetrical BTBT derivatives blended with a semiconducting polymer binder have shown hole mobilities double those of devices using the pristine polymer alone. This enhancement is attributed to favorable molecular ordering during phase segregation and well-matched energy levels between the small molecule and the polymer binder.

Furthermore, the introduction of specific functional groups can significantly impact performance. The integration of hydrophilic oligoethylene glycol (OEG) side chains into a BTBT structure was explored to improve processability. However, this led to suboptimal OFET performance, marked by low mobility and high threshold voltage, due to charge trapping at the dielectric interface caused by the hydrophilic nature of the chains. rsc.orgfrontiersin.org This highlights the delicate balance required in molecular design to achieve both desired physical properties and high electronic performance.

The performance of an OFET is intrinsically linked to the microstructure of the semiconductor thin film. The arrangement of molecules, or molecular packing, dictates the efficiency of charge transport between adjacent molecules. For BTBT derivatives, a herringbone-like molecular packing is often observed, which facilitates efficient two-dimensional (2D) charge transport from the source to the drain electrode. researchgate.net

In polycrystalline thin films of the n-type semiconductor D(PhFCO)-BTBT, large grain sizes of 2–5 μm are formed. researchgate.net The molecules adopt a "layer-by-layer" stacked, edge-on orientation with close intermolecular distances (3.25–3.46 Å), which is highly favorable for charge transport. researchgate.net X-ray diffraction (XRD) analysis is a key technique used to probe this microstructure. The presence of multiple, intense diffraction peaks in the XRD profile of a thin film indicates a highly ordered microstructure, which generally correlates with higher charge carrier mobility. rsc.org For instance, some benzo[b]thieno[2,3-d]thiophene derivatives exhibit a vertically aligned molecular arrangement on the substrate, where the calculated d-spacing from XRD closely matches the theoretical molecular length. rsc.org This ordered arrangement is a key factor in achieving high device performance.

The ability to fabricate devices from solution is a major advantage of organic semiconductors, as it allows for low-cost, large-area manufacturing techniques like printing. Several benzothiophene derivatives have been designed to be soluble in common organic solvents, enabling their use in solution-processed OFETs.

The solution-shearing method is one such technique used to create the active layer of an OFET. rsc.org In this process, a solution of the organic semiconductor is spread across a substrate, and the controlled evaporation of the solvent leads to the formation of a crystalline thin film. OFETs fabricated using this method with a specific benzo[b]thieno[2,3-d]thiophene derivative have demonstrated hole mobilities as high as 0.005 cm²/Vs and high on/off current ratios exceeding 10⁶. rsc.org The performance of these solution-processed devices is highly dependent on the resulting film microstructure and morphology, which can be optimized through careful control of the processing parameters.

Table 1: Performance of OFETs Based on Benzothiophene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Semiconductor Material Fabrication Method Charge Carrier Mobility (cm²/Vs) On/Off Ratio
D(PhFCO)-BTBT Physical Vapor Deposition Electron up to ~0.6 > 10⁷
Compound 3 (benzo[b]thieno[2,3-d]thiophene derivative) Solution-Shearing Hole 0.005 > 10⁶

Organic Light-Emitting Diodes (OLEDs) Research

While heavily utilized in transistors, benzothiophene-based structures are also being explored for applications in Organic Light-Emitting Diodes (OLEDs). In this context, they are typically used as a core component of more complex molecules designed to emit light efficiently upon electrical excitation. The design of these molecules is tailored to achieve specific emission colors and to maximize the conversion of electrical energy into light.

The efficiency of an OLED is fundamentally linked to the nature of its light-emitting material. First-generation OLEDs use fluorescent emitters, which can only harvest singlet excitons (a specific spin state of an electron-hole pair), limiting the theoretical internal quantum efficiency (IQE) to 25%. rsc.org Second-generation devices utilize phosphorescent emitters, which contain heavy metal atoms (e.g., iridium) to facilitate intersystem crossing, allowing them to harvest both singlet and triplet excitons and enabling a theoretical IQE of 100%. ossila.comnih.gov

A newer, third generation of emitters is based on Thermally Activated Delayed Fluorescence (TADF). These are purely organic molecules designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows triplet excitons, which are normally non-emissive in fluorescent molecules, to be converted back into emissive singlet excitons through thermal energy, a process called reverse intersystem crossing (RISC). This mechanism allows TADF-based OLEDs to also achieve a theoretical IQE of 100% without the need for expensive heavy metals. rsc.org

Researchers have designed a new class of TADF emitters using a rsc.orgbenzothieno[3,2-b]benzothiophene-tetraoxide (BTBTOx₄) core as an electron-accepting unit. rsc.org This acceptor is coupled with various electron-donating units to create a Donor-Acceptor-Donor (D-A-D) molecular structure. rsc.org This design effectively separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to the small S₁-T₁ energy gap required for TADF. One such emitter, POCz₂-BTBTOx₄, demonstrated minimal self-quenching of its photoluminescence in a neat film and was successfully incorporated into OLED devices fabricated by both spin-coating and inkjet printing, showcasing its potential for solution-processed OLEDs. rsc.org

Table 2: Emitter Properties for a Benzothiophene-Tetraoxide Derivative This table is interactive. Users can sort columns by clicking on the headers.

Emitter Molecule Molecular Structure Type Key Property Application
POCz₂-BTBTOx₄ Donor-Acceptor-Donor (D-A-D) Thermally Activated Delayed Fluorescence (TADF) Emitter in solution-processed OLEDs

Organic Photovoltaics (OPVs) and Solar Cell Technologies

The development of novel organic semiconductors is crucial for advancing organic photovoltaic (OPV) technology. Donor-acceptor (D-A) type polymers and small molecules, which can be synthesized from building blocks like dibrominated aromatic compounds, are a key area of research. The benzothiophene moiety is a valuable electron-rich unit for constructing these materials due to its planar structure and ability to facilitate charge transport.

While the direct application of this compound as a precursor for leading OPV materials is not prominently documented, the broader class of benzothiophene-containing polymers demonstrates significant potential. For instance, polymers incorporating benzodithiophene (a larger, related fused thiophene (B33073) system) have been a focus of intensive research. An efficient design strategy for polymer donors involves creating an alternating structure of electron-donating and electron-accepting units. The properties of these materials, such as light absorption, energy levels, and charge carrier mobility, are critical for achieving high power conversion efficiencies (PCEs).

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the electronic and photophysical properties of new chromophores before synthesis. Such computational work has been applied to various benzothiophene-based structures to assess their potential for use in organic solar cells. These studies help in designing molecules with optimal highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for efficient charge separation and high open-circuit voltage (Voc) in a solar cell.

Research on related asymmetrical benzodithiophene homopolymers has shown that subtle changes in molecular structure can significantly impact photovoltaic performance, leading to PCEs as high as 11.5%. This highlights the importance of the specific arrangement of atoms within the monomer unit, suggesting that derivatives of this compound could offer unique properties if synthesized and tested.

Table 1: Representative Performance of Benzothiophene-related Polymers in OPVs

Polymer/Molecule FamilyAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Asymmetric Benzodithiophene Homopolymer (P15)BTP-eC9N/A22.0465.8711.53
Benzodithiophene-Isoindigo Polymer (PBDT-TIT)PC61BM0.797.87684.22
Benzotrithiophene Small Molecule (DCVT-BTT)PC61BMN/AN/AN/A2.04

Note: Data is for related benzothiophene structures, not specifically derivatives of this compound.

Integration in Chemical and Biosensing Platforms (Material Science Perspective)

From a material science perspective, benzothiophene derivatives are attractive for chemical and biosensing applications due to their semiconducting properties and the potential for functionalization. The core structure can be modified to create specific binding sites for target analytes, and the electronic response of the material upon binding can be measured.

For example, a novel pentamer containing benzothiophene and thiophene units, 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene (BOBzBT2), has been synthesized and used to develop a sensor for creatinine. In this work, the material was used to modify a screen-printed electrode (SPE). The resulting sensor demonstrated a good linear detection range for creatinine with a response time of 60 seconds. The design of this molecule involved elongating the π-conjugated backbone to facilitate the formation of cation radicals, which is a key part of the sensing mechanism.

The broader family of polythiophenes and their derivatives are well-known for their application in biosensors and DNA detection. These materials can be integrated into devices where their conductivity or optical properties change upon interaction with biological molecules. The versatility of Suzuki cross-coupling reactions, which can be performed on starting materials like 2,5-dibromo-3-hexylthiophene (B54134), allows for the synthesis of a wide range of functionalized thiophene derivatives for these applications. While this example uses a thiophene rather than a benzothiophene starting material, the chemical principles for creating sensing materials are analogous.

Supramolecular Assembly and Self-Organizing Systems for Advanced Materials

Supramolecular assembly and the self-organization of π-conjugated molecules are powerful strategies for creating well-ordered nanostructures, which are essential for high-performance organic electronic devices. The planarity of the benzothiophene core and the potential for strong intermolecular π-π stacking make its derivatives suitable candidates for forming such organized systems.

The ability of molecules to self-assemble is often dictated by a combination of intermolecular forces, including π-π interactions, van der Waals forces, and hydrogen bonding. In the context of benzodithiophenedione (BDD)-based polymers, good self-assembly properties are cited as a reason for their distinguished photovoltaic performance. The planar molecular structure of BDD promotes ordered packing in the solid state, which is beneficial for charge transport.

While specific studies detailing the supramolecular assembly of this compound derivatives are not readily found, research on related systems provides insight. For instance, the study ofbenzothieno[3,2-b]benzothiophene (BTBT) derivatives shows that modifications to the core, such as sulfur oxidation, can significantly alter crystal packing and intermolecular interactions. The presence of bromine atoms on such molecules is noted as providing an opportunity for further functionalization, which in turn can be used to tune their self-assembly and solid-state properties for advanced material applications. These findings underscore the potential for designing derivatives of this compound that can form highly organized structures suitable for use in advanced electronic materials.

Future Directions and Emerging Research Frontiers

Rational Design Principles for Novel Functional Materials Based on 2,5-Dibromo-1-Benzothiophene

The strategic design of new materials derived from this compound is pivotal for advancing organic electronics. The bromine atoms at the 2 and 5 positions serve as versatile synthetic handles, enabling the construction of extended π-conjugated systems through various cross-coupling reactions like Suzuki and Stille couplings. ossila.com This allows for the systematic tuning of the electronic and optical properties of the resulting materials.

Key design principles focus on several aspects. Firstly, extending the π-conjugation by incorporating aromatic or heteroaromatic units can effectively decrease the energy bandgap and enhance charge carrier mobility. For instance, creating larger, planar molecular structures promotes intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). rsc.orgrsc.org

Secondly, the introduction of specific functional groups plays a critical role. Attaching electron-donating or electron-withdrawing groups to the benzothiophene (B83047) core or the appended aromatic units can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is essential for optimizing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms, for example, can lower the HOMO level, leading to improved air stability and influencing molecular packing through dipole-dipole interactions. rsc.org Similarly, the addition of long alkyl chains can enhance the solubility and processability of the materials without significantly altering their electronic properties, which is vital for solution-based fabrication techniques. rsc.orgresearchgate.net

A promising strategy involves the synthesis of benzoannulated pentathienoacene derivatives, which have shown good thermal stability and ordered molecular packing, leading to respectable charge carrier mobilities in OFETs. rsc.org The design of such complex, fused-ring systems based on the benzothiophene motif is a testament to the sophisticated molecular engineering being employed.

Future rational design will increasingly rely on computational modeling to predict the electronic structure, molecular packing, and charge transport properties of new derivatives before their synthesis. This synergy between theoretical prediction and experimental validation will accelerate the discovery of high-performance materials for a new generation of organic electronics.

Exploration of Advanced In-Operando Characterization Techniques for Device Physics

A deep understanding of the structure-property relationships in this compound-based materials under actual operating conditions is crucial for optimizing device performance and stability. Advanced in-operando characterization techniques, which probe devices while they are functioning, are becoming indispensable tools for this purpose. researching.cn

For OFETs fabricated from benzothiophene derivatives, in-situ optical microscopy techniques can be employed to observe the crystallization process of the organic semiconductor thin film during solution-shearing or spin-coating. researching.cn This provides real-time insights into how processing conditions influence film morphology, grain boundaries, and ultimately, device-to-device uniformity. researching.cn

In-operando X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are powerful techniques to study the evolution of the molecular packing and crystal structure of the semiconductor layer in response to an applied gate voltage or prolonged operation. These methods can reveal changes in the lattice spacing and molecular orientation that can affect charge transport.

Furthermore, advanced scanning probe microscopy techniques are being adapted for in-operando studies. For instance, Kelvin probe force microscopy (KPFM) can map the surface potential of the semiconductor, providing information about charge trapping and local variations in the threshold voltage. researching.cn When applied in-operando, it can visualize the charge distribution within the transistor channel. For devices operating in liquid environments, such as biosensors, specialized techniques like in-situ electrochemical strain microscopy (ESM) and scanning dielectric microscopy (SDM) are being developed to probe the local electronic and structural properties at the semiconductor/electrolyte interface. researching.cn

The electrical characterization of these devices is typically performed using parameter analyzers like the Keithley 4200 SCS, which allows for the extraction of key performance metrics such as charge carrier mobility and the on/off current ratio under various conditions. mdpi.com By correlating the real-time structural and morphological data from advanced microscopy and scattering techniques with the simultaneously measured electrical performance, a comprehensive picture of the device physics can be established. This will enable researchers to identify degradation mechanisms and design more robust and efficient devices.

Integration of Benzothiophene Derivatives into Hybrid Organic-Inorganic Architectures

A particularly exciting frontier is the incorporation of functional molecules derived from this compound into hybrid organic-inorganic architectures, most notably hybrid organic-inorganic perovskites (HOIPs). rsc.orgucla.edu HOIPs have garnered immense attention for their exceptional optoelectronic properties and have been successfully used in solar cells and light-emitting diodes. mdpi.comrsc.orgaip.org

The typical structure of a HOIP is ABX₃, where 'A' is an organic cation, 'B' is a metal cation (like lead or tin), and 'X' is a halide anion. mdpi.com The organic 'A' cation plays a crucial role in determining the structural and electronic properties of the hybrid material. By designing and synthesizing novel organic cations based on the benzothiophene scaffold, it may be possible to create new families of HOIPs with enhanced stability and tailored functionalities.

For example, a benzothiophene-containing cation could be designed to have specific electronic properties that facilitate efficient charge transfer within the perovskite lattice. Furthermore, the inherent properties of the benzothiophene core, such as its rigidity and potential for extended conjugation, could be harnessed to influence the crystal structure and dimensionality of the resulting hybrid perovskite. This could lead to the formation of 2D or quasi-2D perovskite structures, which have shown improved environmental stability compared to their 3D counterparts.

The integration of these custom-designed benzothiophene derivatives is not limited to perovskites. They could also be used as surface ligands on inorganic nanocrystals (quantum dots) to improve their dispersibility in organic matrices and facilitate charge exchange in hybrid photodetectors and LEDs. The development of these hybrid materials opens up new avenues for creating multifunctional devices that combine the superior charge transport of inorganic semiconductors with the processability and functional versatility of organic materials.

Development of Sustainable Synthesis and Processing Methodologies for Scalable Production

As benzothiophene-based materials move closer to commercial applications, the development of sustainable and scalable synthesis and processing methods becomes paramount. Traditional synthetic routes often rely on petroleum-based starting materials and may involve harsh reaction conditions or the use of toxic reagents and catalysts.

A key area of research is the exploration of bio-sourced starting materials. For instance, vanillin, which can be derived from lignin, a major component of biomass, has been demonstrated as a viable precursor for the synthesis of dibrominated aromatic compounds that can serve as building blocks for organic electronics. acs.org Developing synthetic pathways that transform such renewable feedstocks into this compound or its precursors would significantly improve the sustainability profile of these materials.

In addition to sustainable feedstocks, the development of greener synthetic methodologies is crucial. This includes the use of catalytic systems that minimize waste and energy consumption. For example, moving away from stoichiometric reagents towards catalytic processes is a key goal.

Furthermore, for scalable production, continuous-flow synthesis offers significant advantages over traditional batch processing. rsc.org Flow chemistry can lead to improved reaction control, higher yields, enhanced safety, and reduced waste, making it an attractive platform for the large-scale manufacturing of high-purity organic electronic materials.

On the processing side, a shift towards solution-based techniques that are compatible with large-area printing and coating methods is essential for the cost-effective fabrication of devices. The rational design of benzothiophene derivatives with appropriate solubility to enable their formulation into inks for inkjet printing or roll-to-roll coating will be a critical enabler for their commercial adoption.

Q & A

Q. What are the optimized synthetic routes for 2,5-dibromo-1-benzothiophene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of 1-benzothiophene using brominating agents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment. Optimization can be achieved by varying solvents (e.g., DMF or CCl₄), temperature (0–50°C), and stoichiometry (e.g., 2.2 equiv Br₂ to ensure di-substitution). Monitoring via TLC or GC-MS helps track intermediate formation. For regioselectivity, directing groups or catalysts (e.g., FeBr₃) may enhance 2,5-substitution . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements often require iterative adjustments to reaction time and reagent ratios.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns. For 2,5-dibromo derivatives, deshielded aromatic protons adjacent to bromine atoms appear as distinct doublets (δ ~7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (exact mass: 291.821 g/mol). X-ray crystallography (using SHELX software ) resolves bond lengths and angles, particularly Br–C and S–C interactions. Crystallization in solvents like dichloromethane/hexane produces suitable single crystals. Elemental analysis validates Br content (~54.6% theoretical).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or mass fragmentation patterns)?

  • Methodological Answer : Contradictions often arise from impurities, stereochemical effects, or instrument artifacts. Stepwise analysis :
  • Compare experimental NMR with computational predictions (DFT or Gaussian simulations).
  • Re-examine synthesis steps for side reactions (e.g., over-bromination) via LC-MS.
  • For ambiguous fragmentation in MS/MS, employ tandem MS with collision-induced dissociation (CID) to map fragmentation pathways.
  • Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups or XPS for bromine oxidation states) .

Q. How can the electronic properties of this compound be modeled to predict reactivity in cross-coupling reactions?

  • Methodological Answer : Computational Modeling :
  • Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity.
  • Simulate Mulliken charges to identify nucleophilic/electrophilic sites.
  • Compare with experimental data (e.g., cyclic voltammetry for redox potentials). Applications : Predict suitability for Suzuki-Miyaura coupling (Pd-catalyzed) or Ullmann reactions .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Methodological Answer : Challenges include disorder in bromine positions, weak diffraction due to heavy atoms, and twinning. Solutions :
  • Use SHELXL for refinement with anisotropic displacement parameters for Br atoms.
  • Apply TWINLAW to handle twinning in SHELXTL.
  • Collect high-resolution data (≤0.8 Å) at synchrotron facilities. For disorder, employ PART commands to model alternate conformers. Validate with R-factor convergence (<5%) and residual density maps .

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (bromine vapors are toxic).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize bromine leaks with sodium thiosulfate.
  • Storage : Keep in amber glass bottles under inert gas (Ar/N₂) to prevent degradation.
  • Emergency Procedures : Immediate decontamination with ethanol/water for skin contact; medical observation for 48 hours post-exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.